![molecular formula C12H19F3N2O5 B13479818 methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid](/img/structure/B13479818.png)
methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate; trifluoroacetic acid is a complex organic compound that features an azetidine ring, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate typically involves the formation of the azetidine ring followed by the introduction of the propanoate and trifluoroacetic acid groups. One common method involves the cyclization of a suitable precursor under conditions that promote ring closure. This can be achieved using reagents such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate undergoes several types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form N-oxides.
Reduction: Reduction of the azetidine ring can lead to the formation of secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted azetidines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drug candidates, especially those targeting neurological disorders.
Industry: The compound is utilized in the production of polymers and materials with unique mechanical properties.
Mecanismo De Acción
The mechanism of action of methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This mechanism is particularly relevant in the context of drug development, where the compound’s ability to modulate biological pathways is of interest.
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative used in peptide synthesis.
N-Boc-azetidine: A protected form of azetidine used in organic synthesis.
Azetidine-3-carboxylic acid: A structural isomer with different reactivity and applications.
Uniqueness
Methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate is unique due to its combination of the azetidine ring with the propanoate and trifluoroacetic acid groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H19F3N2O5 |
|---|---|
Peso molecular |
328.28 g/mol |
Nombre IUPAC |
methyl (2S)-2-[3-(azetidin-3-yl)propanoylamino]propanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C10H18N2O3.C2HF3O2/c1-7(10(14)15-2)12-9(13)4-3-8-5-11-6-8;3-2(4,5)1(6)7/h7-8,11H,3-6H2,1-2H3,(H,12,13);(H,6,7)/t7-;/m0./s1 |
Clave InChI |
RWDAFUHMJDWVNI-FJXQXJEOSA-N |
SMILES isomérico |
C[C@@H](C(=O)OC)NC(=O)CCC1CNC1.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C(=O)OC)NC(=O)CCC1CNC1.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


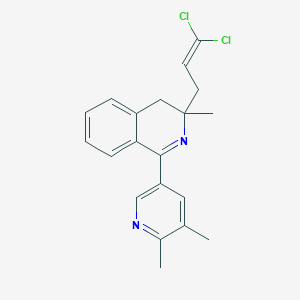
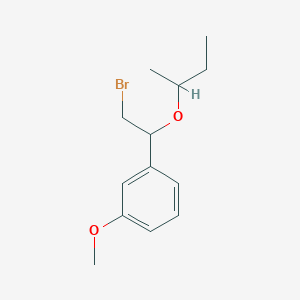
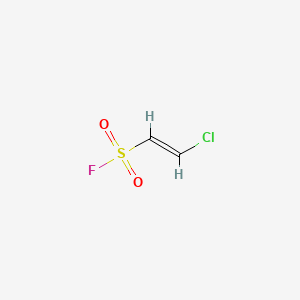
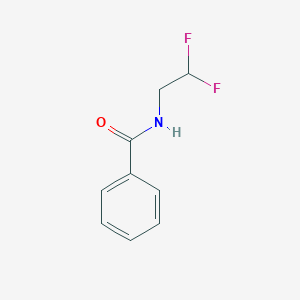
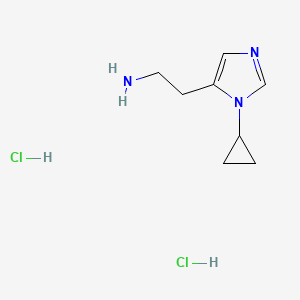
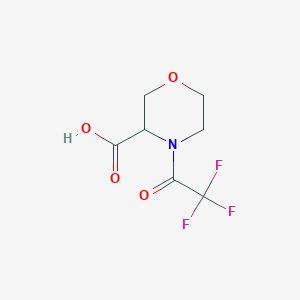
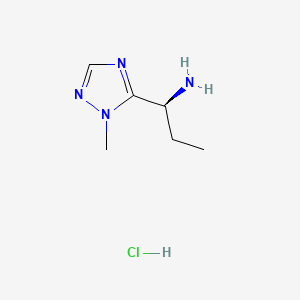
![1-[(3R)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine](/img/structure/B13479764.png)
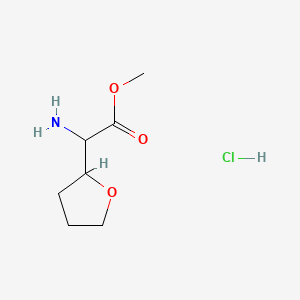
![4-((tert-Butoxycarbonyl)amino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13479773.png)

![tert-butyl N-{4-[(oxetan-3-yl)amino]phenyl}carbamate](/img/structure/B13479781.png)
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one](/img/structure/B13479795.png)
![{4-[(Tert-butyldimethylsilyl)oxy]butyl}(methyl)amine](/img/structure/B13479799.png)
